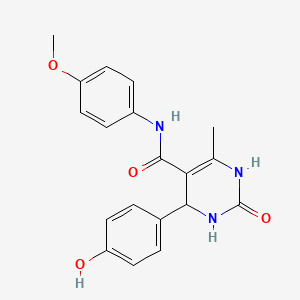![molecular formula C14H11Cl2NO4S B5142463 ethyl [5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5142463.png)
ethyl [5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as ethyl 2-(3,4-dichlorobenzylidene)-5-oxo-1,3-thiazolidine-3-acetate and is a member of the thiazolidinone family of compounds.
Mechanism of Action
The mechanism of action of ethyl [5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal effects by inhibiting the growth of microorganisms and fungi. It has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
Ethyl [5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl [5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its potent antimicrobial and antifungal properties. It can be used to inhibit the growth of various microorganisms and fungi, making it an ideal compound for studying the effects of antimicrobial agents. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
Future Directions
There are several future directions for the study of ethyl [5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One potential direction is the development of new antimicrobial agents based on the structure of this compound. Another potential direction is the study of the compound's potential use as a dye or catalyst in various chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of cancer research.
Synthesis Methods
The synthesis of ethyl [5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of ethyl acetoacetate with 3,4-dichlorobenzaldehyde and thiourea in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
Scientific Research Applications
Ethyl [5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been extensively studied for its potential applications in various fields of science. It has been found to possess significant antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a dye and as a catalyst in various chemical reactions.
properties
IUPAC Name |
ethyl 2-[(5E)-5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-2-21-12(18)7-17-13(19)11(22-14(17)20)6-8-3-4-9(15)10(16)5-8/h3-6H,2,7H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWDRWYOUXCYGA-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)Cl)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(5E)-5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B5142380.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5142381.png)
![2-(4-methylphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5142384.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B5142396.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5142407.png)

![5-[(2,6-difluorophenoxy)methyl]-N-[2-(trifluoromethoxy)benzyl]-3-isoxazolecarboxamide](/img/structure/B5142420.png)
![N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5142425.png)
![ethyl 2-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5142429.png)
![[1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5142443.png)
![isopropyl 3-{[({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5142454.png)
![N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5142461.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-propylethanediamide](/img/structure/B5142468.png)
![3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5142470.png)